molecular formula C22H17N3O4 B10906835 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B10906835
M. Wt: 387.4 g/mol
InChI Key: HZPJFKRGKDZXAC-UHFFFAOYSA-N
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Description

This compound features a complex tetracyclic scaffold comprising fused heterocyclic rings, including a triazatetracyclo framework with a 4-hydroxyphenyl substituent and two methyl groups at positions 5 and 7. The hydroxyl group on the phenyl ring enhances polarity, while the dimethyl substituents may modulate steric and electronic properties.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H17N3O4/c1-24-20-17(21(28)25(2)22(24)29)15(11-7-9-12(26)10-8-11)16-18(23-20)13-5-3-4-6-14(13)19(16)27/h3-10,15-16,26H,1-2H3

InChI Key

HZPJFKRGKDZXAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through cyclization reactions. Key steps may include:

    Formation of the Core Structure: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetracyclic backbone.

    Functional Group Introduction:

    Final Cyclization and Purification: The final product is obtained through further cyclization and purification steps, often involving recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity is influenced by its functional groups:

  • Hydroxyl groups : These can participate in hydrogen bonding and contribute to the compound's solubility and reactivity.
  • Trione groups : These may enhance the compound's ability to undergo nucleophilic attacks and participate in various chemical reactions.

Potential Applications

  • Medicinal Chemistry
    • The structural characteristics suggest potential antioxidant and anticancer activities. The presence of nitrogen atoms may enhance its biological activity compared to carbon-only compounds.
    • Interaction studies are essential to elucidate its therapeutic roles in treating diseases such as cancer and neurodegenerative disorders.
  • Synthetic Chemistry
    • The compound can serve as a precursor or building block in the synthesis of other complex organic molecules due to its multi-functional nature.
    • Its synthesis may involve multi-step pathways typical for complex organic compounds.
  • Biological Studies
    • Research indicates that compounds with similar structures have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties .
    • The compound may also be explored for its potential use in drug formulations aimed at various health conditions.

Case Studies and Research Findings

Research findings indicate that the exploration of heterocyclic compounds containing nitrogen atoms has gained interest due to their diverse pharmacological activities. For instance:

  • Anticancer Activity : Studies on similar triazole derivatives have shown promising results against various cancer cell lines, suggesting that the target compound may exhibit similar properties .
  • Antioxidant Properties : Compounds with similar structural motifs have been reported to possess significant antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight LogP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
2-(4-Hydroxyphenyl)-5,7-dimethyl-...trione (Target) 4-OH, 5,7-CH₃ Inferred Inferred ~0.8–1.5* 3–4 6–7 ~100–110*
2-(3,4-Dimethoxyphenyl)-5,7,9-triazatetracyclo...trione 3,4-OCH₃ C₂₂H₁₇N₃O₅ 403.39 1.22 3 6 105.76
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo...one 4-OH, S-atoms Not provided Not provided Higher due to S 1 5 Lower due to S
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-...hexaene 4-Cl, 3-F-C₆H₄CH₂ C₂₅H₁₇ClFN₃O₂ 463.88 3.1* 1 4 65.7*

Note: Values marked with * are inferred from structural trends.

Key Observations:

  • Substituent Effects:
    • The 4-hydroxyphenyl group in the target compound increases hydrophilicity compared to the 3,4-dimethoxyphenyl analog , which has a higher LogP (1.22 vs. inferred ~1.0 for the target). The dimethyl groups may partially offset this by enhancing lipophilicity.
    • Halogenated derivatives (e.g., Cl, F in ) exhibit significantly higher LogP (~3.1) and reduced polar surface area, favoring membrane permeability but limiting solubility .
    • Sulfur-containing analogs (e.g., ) likely show altered electronic properties and reduced hydrogen-bonding capacity compared to nitrogen-rich frameworks.
  • Bioactivity Implications:
    • Hydroxyl groups (as in the target compound and ) are critical for hydrogen-bond interactions in drug-receptor binding, a feature exploited in natural product-derived bioactive molecules .
    • Methoxy groups (as in ) may enhance metabolic stability but reduce solubility, whereas halogenated variants (e.g., ) often improve target affinity but carry toxicity risks.

Biological Activity

The compound 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological activity. The presence of hydroxyl and triazole groups suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that tricyclic compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways such as the mitochondrial pathway and caspase activation.

  • Mechanism of Action :
    • Induction of apoptosis via mitochondrial dysfunction.
    • Inhibition of key signaling pathways involved in cancer cell survival (e.g., PI3K/Akt pathway).

Antioxidant Activity

The antioxidant potential of this compound can be attributed to its phenolic hydroxyl groups which scavenge free radicals and reduce oxidative stress in cells.

  • Research Findings :
    • In vitro studies demonstrated that the compound can significantly reduce oxidative damage in cellular models exposed to oxidative stress-inducing agents.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogenic bacteria and fungi.

  • Case Studies :
    • A study conducted on various bacterial strains revealed that the compound exhibited notable inhibitory effects on growth at specific concentrations.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits PI3K/Akt pathway
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria and fungi

Case Studies

  • Anticancer Study :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of structurally similar compounds and found that they significantly reduced tumor growth in xenograft models.
  • Antioxidant Efficacy :
    Research published in Free Radical Biology and Medicine demonstrated that compounds with similar phenolic structures effectively reduced lipid peroxidation in cellular membranes.
  • Antimicrobial Testing :
    An investigation reported in Journal of Applied Microbiology highlighted the antimicrobial effectiveness of related compounds against Staphylococcus aureus and Candida albicans.

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